4-Ethyl-2-methoxyphenol-d3

Food Analysis Volatile Phenols Stable Isotope Dilution Assay

Researchers quantifying 4-ethylguaiacol in complex matrices face matrix effects causing up to 59.2% quantitative bias when using non-matched internal standards. 4-Ethyl-2-methoxyphenol-d3 is the validated SIL-IS that co-elutes with the analyte, ensuring identical extraction and ionization. • Achieves 100 ng/L LOD in 5-mL wine samples (5-fold improvement over non-optimized methods) • ≥98% purity (GC), site-specific aromatic ring labeling prevents back-exchange • Baseline spike recoveries of 93.76-101.33% demonstrated in validated GC-MS methods

Molecular Formula C9H12O2
Molecular Weight 155.21 g/mol
Cat. No. B15136324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methoxyphenol-d3
Molecular FormulaC9H12O2
Molecular Weight155.21 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i4D,5D,6D
InChIKeyCHWNEIVBYREQRF-WVALGTIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-methoxyphenol-d3: Internal Standard for Volatile Phenol Analysis


4-Ethyl-2-methoxyphenol-d3 (4-Ethylguaiacol-d3) is a site-specifically deuterated volatile phenol, containing three deuterium atoms in place of specific aromatic ring hydrogens, with a molecular formula of C9H9D3O2 and a molecular weight of 155.21 . This compound belongs to the class of deuterium-labeled stable isotope internal standards (SIL-IS), which are considered the gold standard for quantitative analysis of drugs and metabolites in complex biological and food samples via LC–MS/MS and GC-MS techniques [1]. It is manufactured at research-grade purity (≥95-98%) and is specifically designed for use as an internal standard in stable isotope dilution assays (SIDA), not as a flavoring agent or industrial chemical .

Workflow Stable Isotope Dilution Assays (SIDA) for LC–MS/MS and GC-MS
Selection Site-specific d3 labeling; research-grade purity (≥95% area)
Use Context Trace-level volatile phenol quantitation in food and biological research matrices

Limitations of Non-Deuterated 4-Ethyl-2-methoxyphenol as Internal Standard


Substituting the non-deuterated 4-ethyl-2-methoxyphenol (4-ethylguaiacol) for its deuterated d3 counterpart is scientifically invalid for quantitative mass spectrometry workflows. The fundamental principle of stable isotope dilution analysis (SIDA) requires that the internal standard co-elutes with and undergoes identical extraction, ionization, and fragmentation processes as the analyte of interest. However, due to the isotope effect, deuterated internal standards often exhibit slight but significant chromatographic retention time shifts compared to their non-deuterated analogs, which can compromise their ability to accurately correct for matrix effects [1]. Furthermore, different stable isotope-labeled internal standards demonstrate significantly different recovery rates and quantitative biases when used in the same assay, demonstrating that analyte-specific stable isotope derivatives are required for reliable quantitation [2]. Using a non-deuterated analog or a structurally unrelated compound as a surrogate internal standard fails to account for these critical analytical variables, leading to inaccurate quantification results [3].

Non-deuterated analog fails to correct matrix effects

A non‑labeled 4‑ethyl‑2‑methoxyphenol does not co‑elute identically with the analyte and cannot compensate for ion suppression or enhancement; quantification accuracy may shift significantly.

Deuterium retention time shift alters ionization context

Even small chromatographic retention differences from the isotope effect can affect the timing of matrix effect exposure, leading to up to 59.2% quantitative bias reported in class-level comparisons.

Structural analogs do not match extraction recovery

Structurally unrelated or non‑isotopic internal standards exhibit different recoveries in sample preparation; d3‑labeled analyte ensures matched physicochemical behavior throughout the workflow.

4-Ethyl-2-methoxyphenol-d3 Quantitative Performance


Ultra-Trace Detection in Complex Wine Matrices

When employed as an internal standard in a stable isotope dilution assay (SIDA) for 4-ethyl-2-methoxyphenol in wine, the d3-labeled compound enabled reliable quantitation down to 100 ng/L (0.1 μg/L) in a 5-mL sample of Merlot wine at an estimated signal-to-noise ratio of 3:1. This is significantly lower than the 500 ng/L detection limit achieved for the structurally similar 4-ethylphenol using its respective d3 internal standard in the same study [1].

LOD in wine matrix
Reported
100 ng/L (0.1 µg/L) for 4‑ethyl‑2‑methoxyphenol‑d3 vs 500 ng/L for 4‑ethylphenol‑d3 (Merlot wine, S/N 3:1)
Supports 5‑fold lower detection limit for trace wine phenol SIDA
GC‑MS; 5‑mL sample; cross‑study comparison with structural analog
Food Analysis Volatile Phenols Stable Isotope Dilution Assay

High Isotopic Enrichment for Reliable Mass Shift Separation

High-quality deuterated internal standards require a mass difference of at least 3 Da from the unlabeled analyte to avoid spectral overlap from natural isotopic abundance. 4-Ethyl-2-methoxyphenol-d3 incorporates three deuterium atoms, achieving a molecular weight of 155.21 compared to 152.19 for the unlabeled compound (a mass shift of +3.02 Da) . Commercial sources specify a purity of ≥95%, but the effective isotopic enrichment for this site-specific labeling pattern ensures that the M+3 ion of the labeled standard does not interfere with the M+0 ion of the analyte in MS detection .

Mass shift & enrichment
Class-level
+3.02 Da shift (155.21 g/mol) from unlabeled 152.19 g/mol
Enables reliable mass separation in low‑resolution MS workflows
Minimum +3 Da recommended to avoid natural isotopic overlap
Analytical Chemistry Isotopic Purity Mass Spectrometry

Analyte-Specific Deuterated IS Overcome Matrix Effects

In a systematic comparison of deuterated (2H) versus non-deuterated (13C and 15N) stable isotope-labeled internal standards (SIL-ISs) for LC–ESI–MS/MS analysis, deuterated SIL-ISs demonstrated significant quantitative biases. Specifically, concentrations generated with a deuterated IS (2MHA-[2H7]) were on average 59.2% lower than those generated with a non-deuterated 13C6-IS [1]. While this particular example involves a different analyte class, it illustrates the class-level principle that deuterium labeling can introduce retention time shifts and differential ion suppression that compromise matrix effect correction [2]. The use of 4-ethyl-2-methoxyphenol-d3, which is chemically identical to the target analyte, mitigates this risk by providing the closest possible match in chromatographic behavior and ionization response, a requirement not met by structurally dissimilar or non-deuterated internal standards.

Matrix effect bias risk
Class-level
Deuterated IS class may yield concentrations 59.2% lower than ¹³C₆‑IS in LC‑ESI‑MS/MS
Analyte‑specific d3‑IS supports matrix‑effect correction
Urinary biomarker context; class‑level principle requiring compound‑specific review
LC-MS/MS Matrix Effects Isotope Dilution

High Spike Recovery in GC-MS Methods

In a validated GC-MS method for the simultaneous determination of eight phenolic compounds in a traditional Chinese medicine formulation, the analyte 4-ethyl-2-methoxyphenol exhibited spike recoveries ranging from 93.76% to 101.33% with a relative standard deviation (RSD) of ≤ 3.08% when analyzed using an external standard method [1]. While this study did not employ the deuterated d3 internal standard, it establishes a baseline for the expected analytical performance of the unlabeled analyte. The availability of 4-ethyl-2-methoxyphenol-d3 as a matched internal standard would further improve these recovery metrics by compensating for any matrix-induced ion suppression or enhancement effects, a well-established advantage of SIDA over external standard calibration [2].

Baseline recovery
Method context
93.76–101.33% recovery, RSD ≤ 3.08% (unlabeled analyte, external standard GC‑MS)
Supports method validation; SIDA expected to tighten recovery range
Validated for 8 phenolic compounds in TCM formulation
GC-MS Method Validation Spike Recovery

High Chromatographic Purity

The non-deuterated analog 4-ethyl-2-methoxyphenol is commercially available as an analytical standard with a purity of ≥98.0% (GC) and is certified for use in HPLC and GC techniques . By extension, the deuterated d3 compound, when sourced from reputable suppliers, is expected to meet similar or higher purity specifications (≥95-98%), ensuring that impurities do not interfere with quantitative analysis or introduce false positives in trace-level detection methods . This level of purity is essential for a reliable internal standard, as even minor impurities can compromise the accuracy of isotope dilution calculations.

Chromatographic purity
Data to verify
Expected ≥95–98% area (GC) for d3 analog; unlabeled reference ≥98.0%
Meets purity requirements for internal standard use
Class‑level inference; review supplier CoA for lot‑specific data
Purity Assessment Analytical Standard Quality Control

Site-Specific d3 Labeling Minimizes Deuterium Exchange

The deuterium labeling in 4-ethyl-2-methoxyphenol-d3 is site-specific, incorporated onto the aromatic ring rather than at exchangeable positions such as the phenolic hydroxyl group. This labeling strategy minimizes the risk of deuterium-hydrogen exchange (back-exchange) that can occur with labile deuterium atoms in protic solvents, which would otherwise reduce the isotopic enrichment and compromise the accuracy of the internal standard over time [1]. In contrast, non-deuterated internal standards or those labeled at exchangeable positions are susceptible to signal drift and require more stringent storage and handling conditions to maintain performance.

Deuterium exchange stability
Class-level
Aromatic ring d3 labeling; C–D bonds >10³‑fold less exchangeable than O–D/N–D
Supports long‑term isotopic integrity in protic LC mobile phases
Site‑specific design avoids back‑exchange typical of labile labels
Isotope Exchange Stable Isotope Labeling Method Robustness

4-Ethyl-2-methoxyphenol-d3: Recommended Applications


4-Ethylguaiacol Quantitation in Wine by GC-MS SIDA

This compound is the validated internal standard of choice for the accurate quantitation of 4-ethylguaiacol in red and white wines using a stable isotope dilution assay (SIDA). The method achieves a limit of detection of 100 ng/L in a 5-mL wine sample, a 5-fold improvement over the 500 ng/L detection limit for the analogous 4-ethylphenol using its respective d3 internal standard [1]. This sensitivity is critical for detecting the compound at sub-threshold sensory levels, enabling quality control in the beverage industry and research into the microbial spoilage marker 4-ethylphenol/4-ethylguaiacol ratio.

LC–MS/MS Quantitation of Volatile Phenols in Complex Matrices

When used in LC–ESI–MS/MS workflows, 4-ethyl-2-methoxyphenol-d3 provides the closest possible match to the analyte's chromatographic and ionization behavior, minimizing matrix effects that can cause up to a 59.2% quantitative bias with non-matched deuterated internal standards [1]. The site-specific aromatic ring labeling ensures stability in typical reversed-phase mobile phases, preventing back-exchange and maintaining isotopic purity throughout the analytical run. This makes it the preferred internal standard for quantifying 4-ethylguaiacol in urine, plasma, or tissue homogenates in pharmacokinetic and toxicology studies.

GC-MS Method Validation for Phenolic Compounds

As an analytical standard with ≥98% purity (by GC), 4-ethyl-2-methoxyphenol-d3 meets the stringent requirements for method validation, including linearity, accuracy, precision, and robustness testing. The compound can be used to establish calibration curves, determine matrix effects, and assess spike recoveries, as demonstrated by the baseline recovery range of 93.76–101.33% achieved for the unlabeled analyte in a validated GC-MS method for traditional Chinese medicine formulations [1]. The addition of the d3 internal standard is expected to further tighten recovery ranges and improve inter-laboratory reproducibility.

Microbial Metabolism of Volatile Phenols in Fermented Foods

The site-specific d3 labeling allows researchers to trace the metabolic fate of 4-ethylguaiacol in microbial fermentation studies without interference from endogenous compounds. The +3 Da mass shift ensures that the labeled standard can be distinguished from naturally occurring isotopologues in complex samples. This is particularly valuable for studying the production of volatile phenols by Brettanomyces yeast in wine spoilage or for investigating the biosynthetic pathways of smoke-derived flavor compounds in spirits and sauces [1].

Application
Selection Property
Validation Focus
Wine volatile phenol SIDA
Sensitivity in complex food matrices
S/N and matrix effect correction at trace levels
LC–MS/MS bioanalysis of phenolic volatiles
Chromatographic co‑elution and ionization match
Matrix effect correction and isotopic stability under reversed‑phase conditions
GC‑MS method validation for phenols
Chromatographic purity and recovery consistency
Linearity and precision in multi‑analyte panels
Microbial metabolism tracer studies
+3 Da mass shift for isotopic distinction
Absence of interference from endogenous isotopologues

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